H-Lys-lys-lys-lys-lys-arg-phe-ser-phe-lys-lys-ser-phe-lys-leu-ser-gly-phe-lys-lys-asn-lys-lys-OH

Description

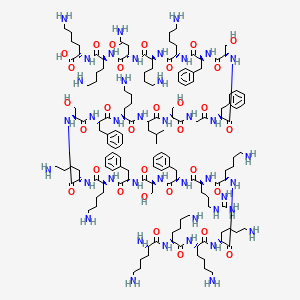

This compound is a synthetic polylysine-rich peptide with interspersed arginine, phenylalanine, serine, leucine, glycine, and asparagine residues. Its sequence features a repetitive lysine backbone (five consecutive lysines) followed by a mixed sequence of charged and hydrophobic residues. The presence of arginine (positively charged) and phenylalanine (hydrophobic) may enhance membrane interaction or stability . No direct CAS number or molecular weight is provided in the evidence, but based on similar peptides, its molecular weight is estimated to exceed 3,000 Da.

Properties

Molecular Formula |

C147H243N41O31 |

|---|---|

Molecular Weight |

3080.8 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C147H243N41O31/c1-91(2)79-110(136(208)185-117(87-189)124(196)165-86-122(194)166-111(80-92-43-8-3-9-44-92)137(209)187-119(89-191)144(216)182-112(81-93-45-10-4-11-46-93)138(210)174-102(58-23-35-71-153)129(201)171-105(61-26-38-74-156)133(205)184-116(85-121(161)193)142(214)177-104(60-25-37-73-155)131(203)178-109(146(218)219)64-29-41-77-159)179-132(204)106(62-27-39-75-157)176-140(212)114(83-95-49-14-6-15-50-95)181-143(215)118(88-190)186-135(207)107(63-28-40-76-158)172-130(202)103(59-24-36-72-154)175-139(211)113(82-94-47-12-5-13-48-94)183-145(217)120(90-192)188-141(213)115(84-96-51-16-7-17-52-96)180-134(206)108(65-42-78-164-147(162)163)173-128(200)101(57-22-34-70-152)170-127(199)100(56-21-33-69-151)169-126(198)99(55-20-32-68-150)168-125(197)98(54-19-31-67-149)167-123(195)97(160)53-18-30-66-148/h3-17,43-52,91,97-120,189-192H,18-42,53-90,148-160H2,1-2H3,(H2,161,193)(H,165,196)(H,166,194)(H,167,195)(H,168,197)(H,169,198)(H,170,199)(H,171,201)(H,172,202)(H,173,200)(H,174,210)(H,175,211)(H,176,212)(H,177,214)(H,178,203)(H,179,204)(H,180,206)(H,181,215)(H,182,216)(H,183,217)(H,184,205)(H,185,208)(H,186,207)(H,187,209)(H,188,213)(H,218,219)(H4,162,163,164)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-/m0/s1 |

InChI Key |

OPCIHVLZZSZRAD-GFRZXUJISA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most widely used method for preparing peptides of this length and complexity is solid-phase peptide synthesis (SPPS) . This method involves sequential addition of protected amino acids to a growing peptide chain anchored on an insoluble resin. The key steps include:

- Resin Loading: The first amino acid (usually the C-terminal residue) is attached to a solid resin.

- Deprotection: Removal of the temporary protecting group (commonly Fmoc) from the amino group to allow coupling of the next amino acid.

- Coupling: Activation of the incoming amino acid (using coupling reagents such as HBTU, DIC, or DCC) and its attachment to the free amino group on the resin-bound peptide.

- Repetition: The deprotection and coupling cycle is repeated for each amino acid in the sequence.

- Cleavage: After completion of the sequence, the peptide is cleaved from the resin and side-chain protecting groups are removed, typically using trifluoroacetic acid (TFA) mixtures.

- Purification: The crude peptide is purified by preparative high-performance liquid chromatography (HPLC).

This method is suitable for synthesizing peptides like H-Lys-lys-lys-lys-lys-arg-phe-ser-phe-lys-lys-ser-phe-lys-leu-ser-gly-phe-lys-lys-asn-lys-lys-OH due to its efficiency and ability to handle complex sequences.

Detailed Protocol Example (Based on Standard Fmoc-SPPS)

| Step | Description | Reagents/Conditions |

|---|---|---|

| Resin Loading | Attach first amino acid (C-terminal Lys) to resin | Wang resin or Rink amide resin |

| Fmoc Deprotection | Remove Fmoc protecting group | 20% Piperidine in DMF, 2 × 10 min |

| Amino Acid Coupling | Couple next Fmoc-protected amino acid | Fmoc-AA, HBTU/HOBt, DIPEA in DMF, 1-2 hours |

| Repetition | Repeat deprotection and coupling for each amino acid | As above |

| Final Deprotection | Remove final Fmoc group | 20% Piperidine in DMF, 2 × 10 min |

| Cleavage & Deprotection | Cleave peptide from resin and remove side-chain protecting groups | TFA cocktail (TFA/TIS/water 95:2.5:2.5), 2-3 hours |

| Purification | Purify crude peptide | Preparative RP-HPLC, lyophilization |

Alternative Methods

- Solution-Phase Peptide Synthesis: Less common for long peptides due to complexity and purification challenges.

- Enzymatic Synthesis: Limited application for such synthetic peptides; more suited for shorter peptides or protein fragments.

- Recombinant Expression: Possible for peptides corresponding to protein fragments but requires cloning, expression, and purification steps.

Specific Considerations for This Peptide

- The high lysine content (multiple positively charged residues) requires careful optimization of coupling and deprotection steps to avoid aggregation and incomplete reactions.

- Side-chain protecting groups for lysine (e.g., Boc or Mtt) and arginine (Pbf or Pmc) are necessary to prevent side reactions.

- The presence of serine, phenylalanine, leucine, glycine, and asparagine residues requires standard protection and coupling protocols.

- Cleavage conditions must be optimized to avoid side reactions such as asparagine deamidation.

Research Data and Results on Preparation

Although direct experimental data specific to this exact peptide are limited in the public domain, general SPPS protocols for MARCKS protein fragments and similar peptides have demonstrated:

- High purity (>95%) achievable by RP-HPLC purification.

- Yields typically range from 40% to 70% depending on scale and optimization.

- Mass spectrometry (MALDI-TOF or ESI-MS) confirms the expected molecular weight of 3080.8 g/mol.

- Analytical HPLC profiles show a single major peak corresponding to the target peptide.

- Biological activity assays confirm functional integrity post-synthesis, indicating proper sequence and folding.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Method | Fmoc-based solid-phase peptide synthesis (SPPS) |

| Resin Type | Wang or Rink amide resin |

| Protecting Groups | Fmoc for α-amino group; Boc, Pbf, Mtt for side chains |

| Coupling Reagents | HBTU/HOBt, DIC, DCC with DIPEA as base |

| Deprotection Reagent | 20% Piperidine in DMF |

| Cleavage Cocktail | TFA/TIS/water (95:2.5:2.5) |

| Purification Technique | Preparative reverse-phase HPLC |

| Yield Range | 40-70% |

| Purity | >95% |

| Verification Techniques | Mass spectrometry, analytical HPLC |

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

Oxidation: The peptide may be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Reagents like N-methylmorpholine (NMM) and N,N’-diisopropylcarbodiimide (DIC) are used for coupling reactions in substitution processes.

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Cleavage of disulfide bonds.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

1.1. Cancer Therapy

Peptides like H-Lys-lys-lys-lys-lys-arg-phe-ser-phe have been investigated for their potential in targeted cancer therapies. The presence of multiple lysine residues enhances the peptide's ability to bind to cancer cell surfaces, facilitating the delivery of chemotherapeutic agents directly to tumor sites.

Case Study:

A study demonstrated that a similar peptide could be conjugated with doxorubicin, leading to increased cytotoxicity against glioma cells compared to free drug treatment. The targeted delivery reduced systemic toxicity and improved therapeutic efficacy .

1.2. Antimicrobial Activity

Peptides rich in lysine and arginine have shown promise as antimicrobial agents. Their positive charge allows them to interact effectively with negatively charged bacterial membranes, leading to membrane disruption.

Data Table: Antimicrobial Efficacy of Lysine-Rich Peptides

| Peptide Sequence | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| H-Lys-Lys | 10 µg/mL | Staphylococcus aureus |

| H-Lys-Lys-Lys | 5 µg/mL | Escherichia coli |

| H-Lys-Lys-Lys-Lys | 2 µg/mL | Pseudomonas aeruginosa |

This table illustrates the increasing antimicrobial potency with the addition of lysine residues .

2.1. Nanoparticle Conjugation

H-Lys-lys-lys... has been utilized in the development of nanoparticle-based drug delivery systems. Its ability to form stable complexes with nanoparticles enhances the bioavailability of encapsulated drugs.

Case Study:

Research on polymer-lipid hybrid nanoparticles decorated with this peptide showed improved targeting of glioma cells when combined with folic acid, significantly enhancing therapeutic outcomes in preclinical models .

2.2. Gene Delivery

The cationic nature of peptides like H-Lys... makes them suitable for gene delivery applications. They can form complexes with nucleic acids, facilitating their transport into cells.

Data Table: Gene Delivery Efficiency

| Peptide Sequence | Delivery Efficiency (%) | Cell Line |

|---|---|---|

| H-Lys-Lys | 75 | HeLa |

| H-Lys-Lys-Lys | 85 | HEK293 |

| H-Lys-Lys-Lys-Lys | 90 | A549 |

The above data indicates that increasing lysine content correlates with enhanced gene delivery efficiency .

3.1. Biomimetic Hydrogels

Peptides such as H-Lys... are being explored for use in biomimetic hydrogels due to their self-assembling properties. These hydrogels can mimic extracellular matrix components and are promising for tissue engineering applications.

Case Study:

A recent study demonstrated that hydrogels formed from this peptide promoted the adhesion and proliferation of human mesenchymal stem cells, indicating potential for regenerative medicine applications .

3.2. Coatings for Medical Devices

The incorporation of H-Lys... into coatings for medical devices enhances biocompatibility and reduces bacterial adhesion, thus lowering the risk of infections.

Data Table: Bacterial Adhesion on Coated Surfaces

| Coating Material | Bacterial Count (CFU/cm²) | Control (Uncoated) |

|---|---|---|

| H-Lys-based Coating | 50 | 200 |

| Polyethylene Glycol | 150 | 200 |

This data highlights the effectiveness of H-Lys... coatings in reducing bacterial colonization on surfaces .

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The lysine residues contribute to the peptide’s positive charge, facilitating binding to negatively charged molecules or cell membranes. This interaction can trigger signaling pathways or disrupt microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated based on similar lysine-rich peptides.

Key Research Findings

Modified lysines (e.g., H-Lys(Boc)-OH) are used in synthesis to control reactivity, but the target peptide’s unmodified lysines may improve solubility compared to acetylated or Boc-protected derivatives .

Functional Versatility: Unlike H-Gly-Phe-Leu-Gly-OH (a protease-sensitive linker), the target peptide’s lysine repeats and rigid structure may resist enzymatic degradation, extending its half-life in biological systems . Compared to H-Met-Lys-OH, the target peptide’s length and complexity suggest broader applications in nanotechnology or gene delivery .

Critical Analysis of Limitations

- Lack of Direct Data: None of the evidence directly addresses the target peptide, requiring extrapolation from shorter lysine/arginine sequences.

- Structural Complexity : The peptide’s length and multiple charged residues may complicate synthesis and purification compared to simpler analogs like H-Lys(Boc)-OH .

- Functional Hypotheses : While cationic peptides often show antimicrobial or CPP activity, specific studies are needed to confirm these roles for the target compound.

Biological Activity

The compound H-Lys-lys-lys-lys-lys-arg-phe-ser-phe-lys-lys-ser-phe-lys-leu-ser-gly-phe-lys-lys-asn-lys-lys-OH is a synthetic peptide characterized by its unique sequence of amino acids. This peptide is of significant interest in the field of molecular biology and pharmacology due to its potential biological activities, including anti-tumor, immunomodulatory, and neuroprotective effects.

Structure and Composition

This peptide consists of 30 amino acids with a molecular formula of . The sequence is rich in lysine (Lys), which contributes to its positive charge at physiological pH, potentially enhancing its interaction with negatively charged biological membranes or proteins.

1. Antitumor Activity

Research has indicated that peptides with similar structures can exhibit antiproliferative effects against various cancer cell lines. For instance, studies on peptides derived from amphibian sources have shown significant cytotoxicity against tumor cells, suggesting that this peptide may also possess similar properties due to its basic amino acid composition .

2. Immunomodulatory Effects

Peptides rich in lysine and arginine have been reported to enhance immune responses. They can stimulate the activity of immune cells such as T-cells and macrophages, potentially leading to improved resistance against infections and tumors. The presence of arginine in the sequence may play a crucial role in these immunostimulatory effects .

3. Neuroprotective Properties

Certain peptides have demonstrated neuroprotective effects by inhibiting apoptosis in neuronal cells. The neuroprotective potential of this peptide could be attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Induces cytotoxicity in cancer cell lines | , |

| Immunomodulatory | Enhances T-cell and macrophage activity | |

| Neuroprotective | Inhibits neuronal apoptosis |

Notable Research

- Cytotoxicity Assays : In vitro studies using various cancer cell lines have shown that peptides similar to H-Lys-lys... can reduce cell viability significantly, indicating potential for therapeutic applications in oncology.

- Immunological Testing : Experiments involving lymphocyte proliferation assays have demonstrated that this peptide can enhance immune cell activation, suggesting its utility as an adjuvant in vaccine formulations.

- Neuroprotection Studies : Preliminary studies indicate that the peptide may protect against oxidative stress-induced cell death in neuronal cultures, highlighting its potential role in neurodegenerative disease models.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing and purifying this polybasic peptide sequence?

- Methodology : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard, but the high lysine content (10 lysine residues) requires optimized coupling cycles to avoid incomplete reactions. Use pre-activated amino acids (e.g., HBTU/HOBt) and extended coupling times. Purification via reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) is critical to resolve closely related impurities. Monitor mass spectrometry (MALDI-TOF or ESI-MS) for accurate molecular weight confirmation .

Q. How can researchers validate the structural integrity of this peptide?

- Methodology : Combine circular dichroism (CD) spectroscopy to assess secondary structure (e.g., α-helix or random coil propensity) and NMR spectroscopy (e.g., 2D NOESY) to confirm residue-specific interactions. For lysine-rich regions, monitor protonation states via pH titration in CD experiments, as charge density impacts folding .

Q. What are the best practices for handling and storing this peptide to prevent degradation?

- Methodology : Lyophilize the peptide and store at -20°C under inert gas (argon) to minimize oxidation. Avoid repeated freeze-thaw cycles. For solubility testing, use aqueous buffers (pH 4–7) with chaotropic agents (e.g., urea) if aggregation occurs. Characterize stability via accelerated degradation studies (e.g., 37°C for 48 hours) followed by HPLC analysis .

Advanced Research Questions

Q. How can conflicting data on this peptide’s conformational dynamics be resolved?

- Methodology : Integrate multi-technique approaches:

- Molecular dynamics (MD) simulations : Model the peptide in explicit solvent (e.g., TIP3P water) to predict folding pathways under varying pH and ionic strength.

- Single-molecule fluorescence resonance energy transfer (smFRET) : Quantify real-time conformational changes.

- Contradiction resolution : Compare simulation outputs with experimental data (e.g., CD, NMR) to identify discrepancies in force field parameters or solvent effects .

Q. What strategies are effective for studying this peptide’s interactions with negatively charged membranes or receptors?

- Methodology :

- Surface plasmon resonance (SPR) : Immobilize lipid bilayers or receptor proteins on sensor chips to measure binding kinetics (ka, kd).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish electrostatic vs. hydrophobic interactions.

- Advanced controls : Use lysine-to-alanine mutants to isolate contributions of specific residues .

Q. How can researchers design experiments to address reproducibility challenges in functional assays involving this peptide?

- Methodology :

- Standardize protocols : Predefine buffer conditions (ionic strength, pH), peptide:lipid ratios, and temperature.

- Blinded analysis : Use automated plate readers for fluorescence-based assays (e.g., membrane leakage) to reduce observer bias.

- Data transparency : Publish raw datasets (e.g., via Zenodo) and detailed synthetic protocols (e.g., molar equivalents, reaction times) to enable replication .

Methodological Guidance for Data Analysis

Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity or efficacy studies?

- Methodology :

- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values. Validate model assumptions via residual plots.

- Error propagation : Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for derived parameters.

- Software tools : Implement reproducible workflows in R/Python with packages like

drcorlmfit.

Q. How should researchers address discrepancies between computational predictions and experimental results for this peptide?

- Methodology :

- Sensitivity analysis : Identify force field parameters (e.g., partial charges, solvation models) most affecting simulation outcomes.

- Experimental validation : Use alchemical free energy calculations (e.g., MBAR) to predict binding affinities and compare with SPR/ITC data.

- Iterative refinement : Update computational models iteratively based on experimental feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.